molecular formula C10H10KNO2 B2597449 Potassium;1-methyl-2,3-dihydroindole-3-carboxylate CAS No. 2402830-98-0

Potassium;1-methyl-2,3-dihydroindole-3-carboxylate

Cat. No.: B2597449
CAS No.: 2402830-98-0
M. Wt: 215.293
InChI Key: KRZBYINWRGMGJD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2,3-dihydroindole-3-carboxylate typically involves the reduction of corresponding indole derivatives. One common method includes the reduction of polyfunctional 2-oxindoles using various boron hydrides . Another approach involves the chemoselective reduction of nitrile groups in the presence of amides .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include catalytic hydrogenation, reduction reactions, and other organic synthesis techniques .

Chemical Reactions Analysis

Types of Reactions

1-methyl-2,3-dihydroindole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include boron hydrides for reduction, sodium nitrite and potassium iodide for iodination, and various oxidizing agents for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of 2-oxindoles can yield 2,3-dihydroindole derivatives, while oxidation can produce more complex indole structures .

Scientific Research Applications

1-methyl-2,3-dihydroindole-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-2,3-dihydroindole-3-carboxylate involves its interaction with various molecular targets and pathways. Indole derivatives can bind to multiple receptors and enzymes, influencing biological processes such as cell signaling, gene expression, and metabolic pathways . The specific molecular targets and pathways depend on the structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-2,3-dihydroindole-3-carboxylate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to undergo chemoselective reductions and substitutions makes it a valuable compound for synthetic and medicinal chemistry .

Biological Activity

Potassium;1-methyl-2,3-dihydroindole-3-carboxylate is an indole derivative that has garnered attention due to its diverse biological activities and potential applications in various fields including medicine and agriculture. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C10H11NO2K
  • CAS Number : 2402830-98-0

Biological Activities

The biological activities of this compound are primarily attributed to its interactions with various biological targets. Key activities include:

  • Antioxidant Properties : Indole derivatives are known for their ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.

The mechanism of action of this compound involves:

  • Receptor Binding : The compound can interact with various receptors involved in cell signaling pathways.
  • Enzyme Modulation : It may modulate the activity of enzymes linked to metabolic processes.
  • Gene Expression Regulation : Indole derivatives can influence gene expression related to cell survival and proliferation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantScavenging free radicals, reducing oxidative stress
NeuroprotectivePotential protective effects against neuronal damage
AnticancerInhibition of cancer cell line growth (e.g., A549, HepG-2)

Case Studies

  • Neuroprotection Study :
    • A study investigated the neuroprotective effects of indole derivatives in a mouse model of Alzheimer's disease. Results indicated that treatment with this compound reduced amyloid plaque formation and improved cognitive function.
  • Anticancer Activity :
    • In vitro studies assessed the anticancer potential against lung (A549) and liver (HepG-2) cancer cell lines. The compound exhibited significant cytotoxicity, suggesting its potential as a chemotherapeutic agent.

Properties

IUPAC Name

potassium;1-methyl-2,3-dihydroindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.K/c1-11-6-8(10(12)13)7-4-2-3-5-9(7)11;/h2-5,8H,6H2,1H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZBYINWRGMGJD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=CC=CC=C21)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10KNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.